1-(2,5-dimethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the 2,5-dimethoxyphenyl group: This can be achieved through the reaction of 2,5-dimethoxybenzaldehyde with appropriate reagents.
Synthesis of the benzodiazole ring: This involves the cyclization of suitable precursors under specific conditions.
Coupling of the pyrrolidinone ring: This step requires the formation of the pyrrolidinone ring and its subsequent attachment to the benzodiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(2,5-Dimethoxyphenyl)ethyl]amino}-3-(3-methylphenoxy)-2-propanol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1-(2,5-DIMETHOXYPHENYL)-4-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O4/c1-19-7-6-8-22(15-19)35-14-13-30-24-10-5-4-9-23(24)29-28(30)20-16-27(32)31(18-20)25-17-21(33-2)11-12-26(25)34-3/h4-12,15,17,20H,13-14,16,18H2,1-3H3 |
InChI Key |
NZDOYNPGANWOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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